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Executive Summary

Adagrasib (tradename Krazati™) is a potent, selective, and irreversible inhibitor of the KRAS
G12C mutant protein, a key oncogenic driver in various solid tumors.[1] This document
provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of
adagrasib, compiled from publicly available data, including regulatory reviews and clinical trial
publications. The information presented herein is intended to serve as a technical resource for
researchers, scientists, and drug development professionals. Adagrasib has demonstrated
promising clinical activity but is also associated with a manageable yet notable adverse event
profile, primarily featuring gastrointestinal and hepatic toxicities.

Mechanism of Action and Signaling Pathway

Adagrasib exerts its therapeutic effect by covalently binding to the cysteine residue of the
KRAS G12C mutant protein.[1] This locks the protein in an inactive, GDP-bound state, thereby
inhibiting downstream signaling through critical pro-proliferative pathways, most notably the
MAP kinase (MAPK/ERK) and PI3K/AKT pathways.[2] The constitutive activation of these
pathways, driven by the KRAS G12C mutation, is a hallmark of tumorigenesis in affected
cancers.[2] By blocking these signals, adagrasib effectively curtails tumor cell growth and
survival.
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Caption: Adagrasib Mechanism of Action on the KRAS Signaling Pathway.
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Non-Clinical Safety and Toxicity

A series of in vitro and in vivo studies were conducted to characterize the non-clinical safety

profile of adagrasib.

. icol

Assay Type

Key Findings

Genotoxicity

Adagrasib was found to lack genotoxic activity.

[3]

hERG Potassium Channel Assay

Adagrasib inhibited hERG potassium channel
currents with an IC50 of 3.8 uM. This
concentration is approximately 48-fold higher
than the human free steady-state Cmax at the
recommended clinical dose, suggesting a low

risk of QTc prolongation via this mechanism.[3]

Cell Viability

In KRAS G12C-mutant cell lines, adagrasib
demonstrated potent inhibition of cell viability
with IC50 values ranging from 0.2 to 1042 nM.
In contrast, non-KRAS G12C-mutant cell lines
had IC50 values greater than 3000 nM,
indicating high selectivity.[3]

In Vivo Toxicology
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Study Type Species Key Findings

Findings suggested potential
effects on male and female
fertility. Common target organs
Repeat-Dose Toxicology Rat, Dog for toxicity included the heart,
spleen, lung, and bone
marrow, with phospholipidosis

being a common finding.[4]

At a dose of 270 mg/kg,
maternal toxicity was
observed, including significant
reductions in body weight, food

Embryo-Fetal Development Rat consumpt?on, and gravid
uterus weight. Skeletal
malformations and
developmental variations were
noted in fetuses at this

maternally toxic dose.[3]

Adagrasib was generally well-
tolerated at efficacious doses
(e.g., 100 mg/kg twice daily)
with minimal signs of overt
toxicity or animal weight loss.
Xenograft Tumor Models Mouse o

[5] It demonstrated significant
tumor regression in various
KRAS G12C-positive patient-

or cell-derived tumor models.

[4]

Clinical Safety and Tolerability

The clinical safety profile of adagrasib has been primarily characterized in the KRYSTAL clinical
trial program. The data below is largely from the KRYSTAL-1 study in patients with KRAS
G12C-mutated solid tumors.
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Common Adverse Reactions

The most frequently reported treatment-related adverse events (TRAES) are summarized

below.
Adverse Reaction Any Grade (%) Grade 3-4 (%)
Nausea 89% 9%
Diarrhea 89% 9%
Vomiting 89% 9%
Fatigue 41.3%

Musculoskeletal Pain

Hepatotoxicity (ALT/AST

increase)

37% 7%

Renal Impairment

Edema

Dyspnea

Decreased Appetite

Data compiled from multiple sources reflecting the pooled safety population.[6][7]

Serious Adverse Reactions and Dose Modifications

Serious adverse reactions have been reported, including:

o Gastrointestinal: Severe reactions can occur, including gastrointestinal bleeding, obstruction,
and colitis.[7]

» Hepatotoxicity: Drug-induced liver injury has been reported.[2]

« Interstitial Lung Disease (ILD)/Pneumonitis: This has been observed in patients treated with
adagrasib.
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e QTc Interval Prolongation: Adagrasib can cause a concentration-dependent increase in the
QTc interval.

TRAES led to dose reductions in approximately 52% of patients and dose interruptions in 61%
of patients in the KRYSTAL-1 NSCLC cohort.[8] The most common reasons for dose
modification were gastrointestinal toxicities, hepatic enzyme increases, and fatigue.[8]

Experimental Protocols and Workflows
Non-Clinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for non-clinical safety assessment of a

small molecule inhibitor like adagrasib.
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Caption: General workflow for preclinical safety evaluation.
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Bacterial Reverse Mutation (Ames) Test Protocol Outline

The Ames test is a standard assay to assess the mutagenic potential of a chemical. While the
specific protocol for adagrasib is not publicly detailed, a general methodology is as follows:

 Strains: Multiple histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535) and a tryptophan-auxotrophic strain of Escherichia coli (e.g., WP2 uvrA) are used to
detect different types of point mutations.[9]

o Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to detect mutagens that require metabolic
activation.[9]

e Procedure:

o The bacterial strains are exposed to various concentrations of adagrasib on agar plates
with a minimal amount of histidine (or tryptophan).

o This minimal amount allows for a few cell divisions, which is necessary for mutations to be
expressed.

o The plates are incubated for 48-72 hours at 37°C.[10]

o Endpoint: The number of revertant colonies (colonies that have mutated back to a state
where they can synthesize their own histidine/tryptophan) is counted. A significant, dose-
dependent increase in the number of revertant colonies compared to the negative control
indicates mutagenic potential.[10]

hERG Assay Protocol Outline

The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmias
(Torsades de Pointes).

» System: The assay typically uses a mammalian cell line (e.g., HEK293) stably expressing
the hERG potassium channel.

» Methodology: Whole-cell patch-clamp electrophysiology is the gold standard.
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e Procedure:
o Cells are exposed to a range of adagrasib concentrations.

o A specific voltage pulse protocol is applied to elicit hERG channel currents.[11] For
example, cells are held at a potential of -80 mV, then depolarized to +60 mV to inactivate
the channels, followed by repolarization to elicit a tail current.[11]

o The current is measured before and after the application of the test compound.

o Endpoint: The concentration-dependent inhibition of the hERG current is determined, and an
IC50 value is calculated. This value is then compared to the expected clinical plasma
concentrations to assess the safety margin.

Phase I Clinical Trial Design

The initial clinical evaluation of adagrasib followed a standard dose-escalation design to
determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
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Caption: Typical Phase | dose-escalation and expansion trial design.
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Conclusion

Adagrasib has a well-characterized safety and toxicity profile. Its mechanism of action provides
a strong rationale for its use in KRAS G12C-mutated cancers. The non-clinical data indicated a
lack of genotoxicity but highlighted potential risks related to fertility and embryo-fetal
development at high doses. The clinical safety profile is marked by frequent, mostly low-grade,
gastrointestinal and constitutional symptoms, along with a notable risk of hepatotoxicity and
QTc prolongation that require careful monitoring and management. Dose modifications are a
common and effective strategy for managing treatment-related adverse events, allowing many
patients to continue therapy. This comprehensive profile is essential for informing ongoing
research, clinical use, and the development of future combination strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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